2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, commonly known as Bathocuproine, is an organic compound with the molecular formula . This compound is characterized by its complex polycyclic structure, which includes multiple aromatic rings. The presence of nitrogen atoms in the phenanthroline core allows it to function as a versatile ligand in coordination chemistry. Its unique structure contributes to its high melting point of approximately 288 °C and an energy level of 3.3 eV, making it suitable for various applications in photonics and materials science .
Research indicates that 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline exhibits biological activity primarily through its chelation properties. It has been studied for its potential role in detecting copper ions in biological systems, which can be significant given copper's role in various enzymatic processes. Furthermore, some studies suggest its use in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation .
Synthesis of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline can be achieved through several methods:
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline is widely utilized in various fields:
Interaction studies have demonstrated that 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline forms stable complexes with various metal ions. These studies highlight its potential in sensing applications where selective detection of metal ions is required. The binding affinity and selectivity towards specific ions like copper(II) have been extensively characterized using spectroscopic techniques .
Several compounds share structural similarities with 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4,7-Diphenyl-1,10-phenanthroline | Phenanthroline derivative | Lacks methyl substitutions; used primarily as a ligand |
2,9-Dimethyl-1,10-phenanthroline | Phenanthroline derivative | Less sterically hindered compared to 2,9-dimethyl variant |
2-Methyl-4,7-diphenyl-1,10-phenanthroline | Phenanthroline derivative | Exhibits different solubility and complexation properties |
The uniqueness of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline lies in its specific methyl substitutions that enhance its solubility and stability compared to other phenanthroline derivatives. This makes it particularly valuable in optoelectronic applications where material performance is critical .
Irritant